molecular formula C3H4BrFO2 B1267303 2-Bromo-3-fluoropropionic acid CAS No. 39621-37-9

2-Bromo-3-fluoropropionic acid

Cat. No.: B1267303
CAS No.: 39621-37-9
M. Wt: 170.96 g/mol
InChI Key: FBPUCVAAEPPEMG-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoropropionic acid is an organic compound with the molecular formula C3H4BrFO2 It is a halogenated carboxylic acid, characterized by the presence of both bromine and fluorine atoms attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-fluoropropionic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of propionic acid derivatives. For instance, starting with 3-fluoropropionic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoropropionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-fluoropropionic acid.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as 2-bromo-3-fluoropropionic anhydride.

    Reduction Reactions: The compound can be reduced to form 2-bromo-3-fluoropropanol under specific conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

  • 3-Fluoropropionic acid
  • 2-Bromo-3-fluoropropionic anhydride
  • 2-Bromo-3-fluoropropanol

Scientific Research Applications

2-Bromo-3-fluoropropionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including the development of novel drugs targeting specific diseases.

    Industry: It serves as an intermediate in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoropropionic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms confer unique reactivity, allowing the compound to participate in various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Bromo-3-chloropropionic acid
  • 2-Bromo-3-iodopropionic acid
  • 2-Fluoro-3-chloropropionic acid

Comparison: Compared to its analogs, 2-Bromo-3-fluoropropionic acid exhibits unique reactivity due to the presence of both bromine and fluorine atoms. This dual halogenation can enhance its chemical stability and reactivity, making it a valuable compound in synthetic chemistry. Additionally, the specific positioning of the halogens on the carbon chain can influence its interaction with biological targets, potentially leading to distinct biological activities.

Properties

IUPAC Name

2-bromo-3-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPUCVAAEPPEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39621-37-9, 16652-36-1
Record name NSC244700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3-fluoropropionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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